molecular formula C18H20N4O B2607635 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide CAS No. 2034561-26-5

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide

Cat. No.: B2607635
CAS No.: 2034561-26-5
M. Wt: 308.385
InChI Key: AHIPHNVXOBSDLH-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-1-naphthamide is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.385. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Anionic Cyclisations and Structural Variations

Naphthamide derivatives, such as N-tert-butyl-N-benzyl-1-naphthamide, have been investigated for their ability to undergo anionic cyclisations, leading to the formation of tricyclic enolates. These compounds demonstrate a unique pathway to synthesize substituted tetrahydro-1H-benzo[e]isoindol-1-ones, showcasing an example of anionic cyclisation onto an aromatic ring (Ahmed, Clayden, & Rowley, 1998). Additionally, variations in the solid-state, solution, and theoretical structures of a laterally deprotonated aromatic tertiary amide highlight the complexity and versatility of naphthamide chemistry in different conditions (Armstrong et al., 2003).

Novel Structural Classes

Research into 4-(6-methoxy-2-naphthyl)butan-2-one and related analogues has led to the identification of a novel structural class of compounds with significant anti-inflammatory activity. This work underscores the importance of small lipophilic groups in enhancing biological activity (Goudie et al., 1978).

Chemical Properties and Applications

Rotational Isomerism and Molecular Interactions

The study of rotational isomerism in naphthalenes peri-substituted with triazole rings provides insights into the dynamics of molecular interactions, crucial for the design of functional materials with specific optical or electronic properties (Nagawa, Honda, & Nakanishi, 1996).

Antimicrobial and Anticancer Activities

Synthesis and evaluation of 1,4-naphthoquinones derivatives with [1,2,4]-triazole-3-thione substitution have revealed their potential antimicrobial activity, highlighting the role of such compounds in developing new therapeutic agents (Shakh et al., 2017). Similarly, the synthesis and cytotoxic evaluation of 1H-1,2,3-triazol-1-ylmethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-diones emphasize the incorporation of triazole rings in naphthoquinone structures for enhanced anticancer activity (Chipoline et al., 2018).

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13(2)17(10-22-12-19-11-20-22)21-18(23)16-9-5-7-14-6-3-4-8-15(14)16/h3-9,11-13,17H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIPHNVXOBSDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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